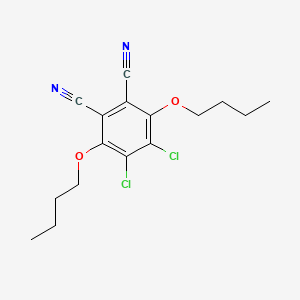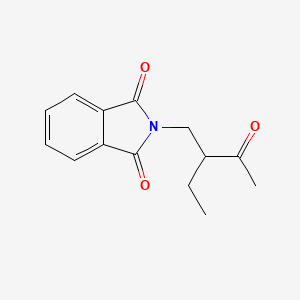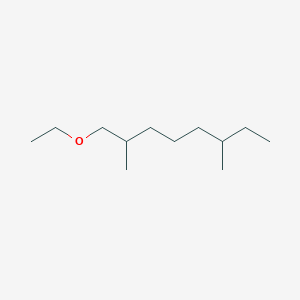
1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- is a chemical compound with the molecular formula C16H20Cl2N2O2. It is known for its applications in various fields, including diagnostic assays, manufacturing, hematology, and histology . The compound is also referred to as 3,6-dibutoxyphthalonitrile .
Vorbereitungsmethoden
The synthesis of 1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- involves several steps. One common method includes the reaction of 3,6-dibutoxyphthalonitrile with appropriate chlorinating agents under controlled conditions . The reaction typically requires a solvent, such as dichloromethane, and a catalyst to facilitate the chlorination process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- can be compared with other similar compounds, such as:
1,2-Benzenedicarbonitrile, 3,4,5,6-tetrachloro-: This compound has four chlorine atoms instead of two and exhibits different chemical properties and reactivity.
4,5-Dioctyloxy-1,2-benzenedicarbonitrile: This compound has octyloxy groups instead of butoxy groups, leading to variations in its physical and chemical properties.
The uniqueness of 1,2-Benzenedicarbonitrile, 3,6-dibutoxy-4,5-dichloro- lies in its specific substitution pattern and functional groups, which confer distinct properties and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
116453-92-0 |
|---|---|
Molekularformel |
C16H18Cl2N2O2 |
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
3,6-dibutoxy-4,5-dichlorobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-3-5-7-21-15-11(9-19)12(10-20)16(14(18)13(15)17)22-8-6-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
QGIRKGNUERDNTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C(=C(C(=C1C#N)C#N)OCCCC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)




![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)

![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)

![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)




